Methyl picolinate

説明

特性

IUPAC Name |

methyl pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-10-7(9)6-4-2-3-5-8-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMMIHXMBOZYNET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062432 | |

| Record name | 2-Pyridinecarboxylic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2459-07-6 | |

| Record name | 2-Pyridinecarboxylic acid, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2459-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Carbomethoxypyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002459076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl picolinate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1459 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyridinecarboxylic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pyridinecarboxylic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl pyridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.769 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CARBOMETHOXYPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/II4AAE7Y3A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl Picolinate (CAS: 2459-07-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl picolinate, with the CAS number 2459-07-6, is an organic compound classified as the methyl ester of picolinic acid.[1] It is a derivative of pyridine and presents as a colorless to pale yellow liquid with a characteristic aromatic odor.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic data, and potential biological activities, with a focus on its neuroprotective and antioxidant properties.

Chemical and Physical Properties

This compound is soluble in organic solvents like ethanol and ether, but shows limited solubility in water.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 2459-07-6 | [1] |

| Molecular Formula | C₇H₇NO₂ | [1] |

| Molecular Weight | 137.14 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Melting Point | 19 °C | [2] |

| Boiling Point | 95 °C at 1 mmHg | [2] |

| Density | 1.137 g/mL at 25 °C | [2] |

| Flash Point | 217 °F | [2] |

| Refractive Index (n20/D) | 1.521 | [2] |

| Water Solubility | Slightly soluble | [2] |

| pKa | 2.21 (+1) at 25°C | [2] |

Synthesis and Purification

This compound is commonly synthesized via the Fischer esterification of picolinic acid with methanol, using an acid catalyst such as sulfuric acid.

Experimental Protocol: Fischer Esterification

Materials:

-

Picolinic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid

-

Sodium bicarbonate (saturated solution)

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve picolinic acid in an excess of anhydrous methanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification

The crude product can be purified by either distillation under reduced pressure or column chromatography.

-

Distillation: Due to its relatively high boiling point, vacuum distillation is the preferred method to avoid decomposition.

-

Column Chromatography: Purification can be achieved using a silica gel column with an eluent system such as ethyl acetate in hexane (e.g., 20:80 v/v).

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, CDCl3):

-

δ 8.76 (ddd, J = 4.8, 1.8, 0.9 Hz, 1H)

-

δ 8.15 (dt, J = 7.9, 1.1 Hz, 1H)

-

δ 7.86 (td, J = 7.8, 1.8 Hz, 1H)

-

δ 7.50 (ddd, J = 7.7, 4.7, 1.2 Hz, 1H)

-

δ 4.02 (s, 3H)

13C NMR (101 MHz, CDCl3):

-

δ 165.5

-

δ 149.8

-

δ 147.8

-

δ 136.9

-

δ 126.8

-

δ 125.0

-

δ 52.8

Biological Activity and Potential Applications

This compound serves as a versatile precursor in the synthesis of various bioactive compounds and pharmaceuticals.[1] Research indicates that it may possess several biological activities, including neuroprotective and antioxidant effects.[1]

Neuroprotective Effects

While direct experimental studies on the neuroprotective effects of this compound are limited, its parent compound, picolinic acid, is an endogenous metabolite of L-tryptophan with known neuroprotective properties. It is plausible that this compound may exert similar effects or serve as a prodrug that is hydrolyzed to picolinic acid in vivo.

Potential Mechanisms: The neuroprotective effects of related pyridine derivatives are often associated with the modulation of key signaling pathways involved in cell survival and stress response. Two such pathways are the PI3K/Akt and the Nrf2/ARE pathways.

The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and apoptosis. Activation of this pathway is a common mechanism through which neuroprotective agents exert their effects.

References

An In-depth Technical Guide to Methyl Picolinate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of methyl picolinate. The information is intended for professionals in research, development, and academia who require detailed technical data on this versatile heterocyclic compound.

Introduction

This compound (IUPAC name: methyl pyridine-2-carboxylate) is an aromatic organic compound and the methyl ester of picolinic acid.[1][2] It is a member of the pyridine family, characterized by a pyridine ring substituted at the 2-position with a methyl ester group.[3] This compound typically appears as a colorless to pale yellow liquid or a low-melting solid with a characteristic fruity or aromatic odor.[3][4] this compound is recognized for its utility as a versatile intermediate and building block in various fields, most notably in the pharmaceutical and agrochemical industries.[3][5][6] Its unique chemical structure, featuring both a reactive ester functional group and a pyridine moiety, allows for a wide range of synthetic transformations, making it a valuable precursor in the synthesis of more complex molecules and bioactive compounds.[3][7]

Chemical Structure and Identifiers

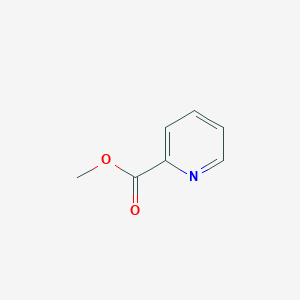

This compound's structure consists of a pyridine ring with a methoxycarbonyl group attached at the C2 position. The molecule exists in two conformers, s-cis and s-trans.[4][5]

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | methyl pyridine-2-carboxylate | [1][2] |

| Synonyms | Methyl 2-pyridinecarboxylate, Picolinic acid methyl ester, 2-Carbomethoxypyridine | [1][5] |

| CAS Number | 2459-07-6 | [1][5] |

| Molecular Formula | C₇H₇NO₂ | [1][5] |

| Molecular Weight | 137.14 g/mol | [1][5] |

| InChI Key | NMMIHXMBOZYNET-UHFFFAOYSA-N | [1][3] |

| Canonical SMILES | COC(=O)C1=CC=CC=N1 | [2][3] |

| EINECS | 219-545-2 |[5] |

Physicochemical Properties

This compound is a low-melting solid that often presents as a colorless to yellow liquid at or slightly above room temperature.[3][5] It is slightly soluble in water but miscible with many common organic solvents like ethanol and acetone.[3][5]

Table 2: Physicochemical Data

| Property | Value | Reference |

|---|---|---|

| Appearance | White/Crystalline Powder or Colorless to yellow liquid | [3][5] |

| Melting Point | 19 °C | [5][8] |

| Boiling Point | 95 °C at 1 mm Hg; 227.4 °C at 760 mmHg | [4][5][9] |

| Density | 1.137 g/mL at 25 °C | [4][5] |

| Refractive Index (n²⁰/D) | 1.521 | [4][5] |

| Vapor Pressure | 0.0778 mmHg at 25 °C | [5] |

| Flash Point | 217 °F (102.8 °C) | [5] |

| pKa | 2.21 (+1) at 25 °C | [3][5] |

| Water Solubility | Slightly soluble | [3][4][5] |

| Storage Temperature | Room Temperature, under inert atmosphere |[5] |

Spectroscopic Data

The structural identity and purity of this compound can be confirmed using various spectroscopic techniques. Experimental spectra are widely available in chemical databases.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the arrangement of the methyl ester and pyridine ring protons.[10][11]

-

Infrared (IR) Spectroscopy: IR spectra show characteristic absorption bands for the C=O stretching of the ester group, C-O stretching, and the aromatic C=C and C=N vibrations of the pyridine ring.[1][12]

-

Mass Spectrometry (MS): Mass spectral data confirms the molecular weight of the compound, with a molecular ion peak corresponding to its formula weight (137.14 g/mol ).[1][13]

Reactivity and Chemical Pathways

This compound's reactivity is governed by its ester functional group and the pyridine ring. It serves as a versatile precursor in organic synthesis.[7]

-

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield picolinic acid and methanol.[7]

-

Transesterification: It can react with other alcohols in the presence of a catalyst to form different picolinate esters.[7]

-

Nucleophilic Substitution: The nitrogen atom in the pyridine ring can undergo nucleophilic substitution reactions, leading to a variety of derivatives.[7]

-

Building Block in Synthesis: It is a key starting material for synthesizing more complex heterocyclic compounds, such as N-benzylpicolinamide and substituted pyrimidines, which are of interest in medicinal chemistry.[7]

Caption: Key application areas of this compound.

Experimental Protocols

Synthesis via Fischer Esterification

The most common method for preparing this compound is the Fischer esterification of picolinic acid with methanol, using a strong acid as a catalyst.[3][7]

Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add picolinic acid (1.0 eq). Add an excess of methanol (10-20 eq), which acts as both the solvent and reagent.[14]

-

Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (0.1-0.2 eq).[14]

-

Reaction: Heat the mixture to reflux (approximately 65 °C) and maintain for 4-12 hours.[15] Monitor the reaction's progress using Thin Layer Chromatography (TLC).[14][15]

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.[15]

-

Neutralization and Extraction: Dissolve the residue in an organic solvent such as ethyl acetate. Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by a wash with brine.[14][15]

-

Drying and Concentration: Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[16] Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude this compound.[16]

Purification by Column Chromatography

The crude product can be purified to high purity using column chromatography.[16]

Methodology:

-

Column Preparation: Prepare a silica gel slurry using a suitable non-polar solvent (e.g., hexane) and pack it into a chromatography column.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a compatible solvent and load it onto the top of the silica gel column.

-

Elution: Elute the column with a mixture of ethyl acetate and hexane (e.g., a 20:80 v/v mixture).[16] The polarity can be adjusted as needed based on TLC analysis.

-

Fraction Collection: Collect the fractions as they elute from the column. Monitor the fractions by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.[16]

Caption: General workflow for synthesis and purification.

Safety and Handling

This compound is classified as an irritant.[5] Proper safety precautions should be observed during handling.

-

Hazards: Causes skin, eye, and respiratory system irritation.[8][17][18]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety goggles or a face shield.[18][19]

-

Handling: Use only in a well-ventilated area, preferably within a fume hood.[17][19] Avoid inhalation of vapors and direct contact with skin and eyes.[17]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[17] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[17]

-

First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes.[17] For skin contact, wash off immediately with plenty of water.[17] If inhaled, move to fresh air. Seek medical attention if irritation persists.[19]

References

- 1. 2-Pyridinecarboxylic acid, methyl ester [webbook.nist.gov]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | 2459-07-6 [chemicalbook.com]

- 5. Cas 2459-07-6,this compound | lookchem [lookchem.com]

- 6. innospk.com [innospk.com]

- 7. Buy this compound | 2459-07-6 [smolecule.com]

- 8. chembk.com [chembk.com]

- 9. This compound | CAS#:2459-07-6 | Chemsrc [chemsrc.com]

- 10. benchchem.com [benchchem.com]

- 11. This compound(2459-07-6) 1H NMR spectrum [chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. mzCloud – this compound [mzcloud.org]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. This compound synthesis - chemicalbook [chemicalbook.com]

- 17. fishersci.com [fishersci.com]

- 18. synquestlabs.com [synquestlabs.com]

- 19. sds.metasci.ca [sds.metasci.ca]

Methyl picolinate molecular weight and formula

An In-Depth Technical Guide to Methyl Picolinate: Molecular Properties, Synthesis, and Analysis

This technical guide provides a comprehensive overview of this compound, a pyridine derivative of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals involved in drug development, offering detailed information on its fundamental properties, synthesis protocols, and analytical methodologies.

Core Properties of this compound

This compound, also known as methyl pyridine-2-carboxylate, is an organic compound that serves as a valuable intermediate in the synthesis of more complex molecules.

Quantitative Data

The fundamental molecular properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇NO₂ | [1][2][3] |

| Molecular Weight | 137.14 g/mol | [1][2][3][4] |

| CAS Number | 2459-07-6 | [1][3] |

| Appearance | Colorless to light yellow liquid/solid | [3] |

| Boiling Point | 95 °C at 1 mm Hg | [1] |

| Density | 1.137 g/mL at 25 °C | [1] |

| Refractive Index | 1.521 at 20 °C | [1] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of picolinate derivatives are crucial for reproducible research. The following sections provide established protocols.

Synthesis of this compound via Fischer Esterification

A common method for synthesizing this compound is through the Fischer esterification of its corresponding carboxylic acid, 2-picolinic acid.

Materials:

-

2-Picolinic acid

-

Methanol (reagent grade, anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-picolinic acid (1.0 equivalent) in an excess of methanol (10-20 equivalents).[5]

-

Slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents) to the solution while stirring.[5]

-

Heat the mixture to reflux and maintain for 2-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and carefully neutralize the remaining acid by washing with a saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by column chromatography or recrystallization.[5]

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the qualitative and quantitative analysis of volatile and semi-volatile compounds like this compound.

Instrumentation and Conditions:

-

GC System: Coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm) is typically used.[6]

-

Carrier Gas: Helium at a constant flow rate.[6]

-

Injector Temperature: 250-280 °C.[6]

-

Oven Temperature Program: An initial temperature of 50-70 °C, held for a few minutes, followed by a ramp up to a final temperature of 250-300 °C.[6]

-

MS Parameters: Electron ionization (EI) at 70 eV with a scan range of m/z 40-500.[6]

Sample Preparation:

-

Prepare a stock solution of the sample by dissolving it in a suitable volatile solvent (e.g., methanol, acetonitrile, or chloroform) to a known concentration (e.g., 1 mg/mL).

-

If necessary, dilute the stock solution to an appropriate concentration for GC-MS analysis.

-

For quantitative analysis, a series of standard solutions of this compound should be prepared to create a calibration curve.

Visualizations

The following diagrams illustrate key workflows and a related signaling pathway, adhering to the specified formatting guidelines.

References

Spectroscopic Analysis of Methyl Picolinate: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for methyl picolinate, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It is intended for researchers, scientists, and professionals in drug development who utilize these techniques for structural elucidation and compound verification.

Introduction to this compound

This compound is an organic compound with the chemical formula C₇H₇NO₂.[1][2][3] It is the methyl ester of picolinic acid and is a member of the pyridine family.[3][4] This compound appears as a colorless to yellow liquid or a white crystalline powder.[1][2][3] It is slightly soluble in water.[1][2][3] this compound serves as a valuable intermediate in the pharmaceutical industry for the synthesis of various drugs.[2]

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei.

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.7 | Doublet of doublets | 1H | H6 |

| ~8.1 | Doublet of triplets | 1H | H4 |

| ~7.8 | Doublet | 1H | H3 |

| ~7.4 | Triplet of doublets | 1H | H5 |

| ~3.9 | Singlet | 3H | -OCH₃ |

Solvent: CDCl₃

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.[5]

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O (ester) |

| ~150 | C2 |

| ~148 | C6 |

| ~137 | C4 |

| ~126 | C5 |

| ~125 | C3 |

| ~52 | -OCH₃ |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[6][7][8]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3000 | Medium | C-H stretch (aromatic) |

| ~2950 | Medium | C-H stretch (methyl) |

| ~1730 | Strong | C=O stretch (ester) |

| ~1590, 1470, 1435 | Medium-Strong | C=C and C=N stretching (pyridine ring) |

| ~1290, 1140 | Strong | C-O stretch (ester) |

| ~750 | Strong | C-H bend (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions to identify and quantify molecules.[9] The molecular weight of this compound is 137.14 g/mol .[2][4]

| m/z | Relative Intensity | Assignment |

| 137 | High | [M]⁺ (Molecular ion) |

| 106 | High | [M - OCH₃]⁺ |

| 78 | Medium | [C₅H₄N]⁺ (Pyridine ring fragment) |

Experimental Protocols

Detailed methodologies are essential for acquiring reliable and reproducible spectroscopic data.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in an NMR tube.[10] Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing.[11]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans (typically 16-32) to obtain a good signal-to-noise ratio. A relaxation delay of 1-2 seconds between pulses is standard.

-

¹³C NMR Acquisition: Acquire the carbon spectrum with proton decoupling to simplify the spectrum to single lines for each unique carbon. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[12]

IR Spectroscopy Protocol

-

Sample Preparation:

-

Liquid Film: For liquid samples, a drop of this compound can be placed between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

Attenuated Total Reflectance (ATR): A small amount of the sample is placed directly on the ATR crystal. This is a common and convenient method for both liquids and solids.[7]

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[13]

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty instrument (or with the clean ATR crystal) should be taken first and subtracted from the sample spectrum.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent like methanol or acetonitrile.[14] The concentration should be in the range of a few micrograms per milliliter.[14]

-

Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common method for relatively small and volatile molecules like this compound.[15] In EI, high-energy electrons bombard the sample molecules, causing them to ionize and fragment.[15]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: A detector records the abundance of each ion, generating the mass spectrum.

Visualizations

The following diagrams illustrate the structure of this compound and a typical workflow for its spectroscopic analysis.

Caption: Molecular structure of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Cas 2459-07-6,this compound | lookchem [lookchem.com]

- 3. This compound | 2459-07-6 [chemicalbook.com]

- 4. 2-Carbomethoxypyridine | C7H7NO2 | CID 75569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound(2459-07-6) 13C NMR spectrum [chemicalbook.com]

- 6. Experimental Design [web.mit.edu]

- 7. community.wvu.edu [community.wvu.edu]

- 8. amherst.edu [amherst.edu]

- 9. fiveable.me [fiveable.me]

- 10. benchchem.com [benchchem.com]

- 11. NMR Spectroscopy [www2.chemistry.msu.edu]

- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 15. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

In-Depth Technical Guide to the Biological Activity of Methyl Picolinate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the diverse biological activities exhibited by methyl picolinate derivatives. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to support ongoing research and drug development efforts in this promising area of medicinal chemistry.

Introduction to this compound Derivatives

This compound, the methyl ester of picolinic acid, serves as a versatile scaffold in medicinal chemistry.[1] Its derivatives have garnered significant attention due to their wide range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antioxidant activities. The pyridine ring and the methyl ester group provide key points for chemical modification, allowing for the synthesis of diverse compound libraries with varied biological functions.[1][2] This guide explores the multifaceted biological potential of these derivatives, offering a valuable resource for researchers in the field.

Anticancer Activity

This compound derivatives have emerged as a promising class of compounds in oncology research, with several series demonstrating potent anti-proliferative effects against a variety of cancer cell lines.

N-Methyl-picolinamide-4-thiol Derivatives

A notable class of anticancer agents is the N-methyl-picolinamide-4-thiol derivatives. Extensive research has demonstrated their broad-spectrum anti-proliferative activities.[3][4][5]

Quantitative Data:

| Compound | Cell Line | IC50 (µM) | Reference |

| 6p | MGC-803 (Gastric Cancer) | 1.38 | [4] |

| HCT-116 (Colon Cancer) | 5.34 | [4] | |

| SW480 (Colon Cancer) | <10 | [3] | |

| MCF-7 (Breast Cancer) | 5.21 | [4] | |

| HepG2 (Liver Cancer) | <10 | [3] | |

| SPC-A1 (Lung Cancer) | <10 | [3] | |

| A375 (Melanoma) | <10 | [3] | |

| Sorafenib (Reference) | HepG2 (Liver Cancer) | 16.30 | [4] |

Compound 6p: N-Methyl-4-(4-(phenylformamido)phenylthio)picolinamide

4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives

Another series of this compound derivatives, the 4-(4-formamidophenylamino)-N-methylpicolinamides, has also shown significant anticancer potential. These compounds have been evaluated for their ability to inhibit the proliferation of various cancer cell lines.

Quantitative Data:

| Compound | Cell Line | IC50 (µM) | Reference |

| 5q | HepG2 (Liver Cancer) | 1.89 | |

| HCT116 (Colon Cancer) | 2.54 |

Compound 5q: 4-(4-(4-chlorobenzamido)phenylamino)-N-methylpicolinamide

Mechanism of Action: Kinase Inhibition

A key mechanism underlying the anticancer activity of certain this compound derivatives is the inhibition of critical cellular kinases involved in cell cycle progression and angiogenesis.

Compound 6p, a potent N-methyl-picolinamide-4-thiol derivative, has been shown to selectively inhibit Aurora-B kinase.[3][5] Aurora-B is a serine/threonine kinase that plays a crucial role in chromosome segregation and cytokinesis. Its overexpression is common in many cancers, making it an attractive therapeutic target.[6]

Quantitative Data:

| Compound | Kinase | % Inhibition at 10 µM | Reference |

| 6p | Aurora-B | 87 | [3] |

Picolinamide derivatives bearing (thio)urea and dithiocarbamate moieties have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[4] Inhibition of VEGFR-2 can disrupt the formation of new blood vessels that supply tumors with essential nutrients.

Quantitative Data:

| Compound | Target | IC50 (µM) | Reference |

| 7h | VEGFR-2 | 0.078 | [4] |

| 9a | VEGFR-2 | 0.045 | [4] |

| 9l | VEGFR-2 | 0.039 | [4] |

| Sorafenib (Reference) | VEGFR-2 | 0.023 | [4] |

Signaling Pathway Diagrams

Caption: Inhibition of Aurora-B kinase signaling by a this compound derivative.

Caption: Inhibition of VEGFR-2 signaling pathway by a this compound derivative.

Antimicrobial Activity

Derivatives of picolinic acid, including this compound, have demonstrated notable activity against a range of microbial pathogens. This includes both bacteria and fungi.

Metal Picolinates

Complexes of picolinic acid with various transition metals have been investigated for their antimicrobial properties. These metal picolinates often exhibit enhanced activity compared to the parent ligand.

Quantitative Data (Minimum Inhibitory Concentration - MIC):

| Compound | Microorganism | MIC (mg/mL) | Reference |

| Picolinic Acid | S. aureus | 0.78 (pH 5.0), 3.13 (pH 7.0) | |

| P. aeruginosa | 0.78 (pH 5.0), 3.13 (pH 7.0) | ||

| B. subtilis | 0.02 (pH 5.0), 0.19 (pH 7.0) | ||

| C. albicans | 0.39 (pH 5.0), 1.56 (pH 7.0) | ||

| Sodium Picolinate | S. aureus | 0.78 (pH 5.0), 3.13 (pH 7.0) | |

| P. aeruginosa | 0.78 (pH 5.0), 3.13 (pH 7.0) | ||

| B. subtilis | 0.02 (pH 5.0), 0.19 (pH 7.0) | ||

| C. albicans | 0.39 (pH 5.0), 1.56 (pH 7.0) | ||

| Copper Picolinate | S. aureus | 0.5 | |

| M. luteus | 0.5 | ||

| Zinc Picolinate | S. aureus | 0.5 | |

| E. coli | 0.5 | ||

| Nickel Picolinate | B. subtilis | 0.5 | |

| K. pneumoniae | 0.5 |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound derivatives is an emerging area of research. The structural similarity to known anti-inflammatory agents suggests that these compounds may modulate key inflammatory pathways. While specific quantitative data for this compound derivatives is still limited, isonicotinic acid derivatives have shown potent anti-inflammatory effects by inhibiting reactive oxygen species (ROS) production.

Quantitative Data (Isonicotinic Acid Derivatives - ROS Inhibition):

| Compound | IC50 (µg/mL) | Reference |

| Compound 5 | 1.42 ± 0.1 | |

| Compound 6 | 8.6 ± 0.5 | |

| Ibuprofen (Reference) | 11.2 ± 1.9 |

Compound 5: Isonicotinate of meta-aminophenol Compound 6: Isonicotinate of para-aminophenol with an acetyl group

Other Biological Activities

Antiviral Activity

Picolinic acid has demonstrated broad-spectrum antiviral activity, particularly against enveloped viruses such as SARS-CoV-2 and influenza A virus. The proposed mechanism involves the inhibition of viral entry into host cells. While specific data on this compound derivatives is sparse, this provides a strong rationale for their investigation as antiviral agents.

Antioxidant Activity

Derivatives of picolinic acid have been evaluated for their antioxidant properties using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The ability to donate a hydrogen atom or an electron to neutralize free radicals is a key measure of antioxidant capacity.

Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Activity: Agar Well Diffusion Method

This method is used to determine the antimicrobial activity of a compound.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Plate Inoculation: Uniformly spread the inoculum onto the surface of an agar plate (e.g., Mueller-Hinton agar).

-

Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Compound Application: Add a defined volume of the this compound derivative solution at a known concentration into each well.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

In Vitro Anti-inflammatory Activity: LPS-Induced Cytokine Production in Macrophages

This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines in response to an inflammatory stimulus.

-

Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.

-

Cell Seeding: Plate the macrophages in a 24-well plate and allow them to adhere.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.

-

Incubation: Incubate the plates for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatants.

-

Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using an ELISA kit.

-

Data Analysis: Calculate the percentage of cytokine inhibition and determine the IC50 values.

Drug Discovery and Development Workflow

The discovery and development of bioactive this compound derivatives typically follow a structured workflow.

Caption: A typical workflow for the discovery and development of this compound derivatives.

Conclusion

This compound derivatives represent a versatile and promising class of bioactive compounds with a wide range of therapeutic potential. Their demonstrated efficacy in preclinical models for cancer and microbial infections, coupled with emerging evidence for their anti-inflammatory, antiviral, and antioxidant properties, underscores their importance in modern drug discovery. Further exploration of the structure-activity relationships, optimization of lead compounds, and elucidation of their mechanisms of action will be crucial in translating the therapeutic promise of these derivatives into clinical applications. This technical guide serves as a foundational resource to aid researchers in these endeavors.

References

Methyl Picolinate: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl picolinate, the methyl ester of picolinic acid, is a heterocyclic organic compound that has emerged as a cornerstone in the field of organic synthesis.[1][2] Its structure, featuring a pyridine ring substituted with a methyl ester group at the 2-position, provides a unique combination of reactivity and stability, making it an exceptionally versatile building block.[3] This guide provides a comprehensive technical overview of this compound, detailing its properties, synthesis, key chemical transformations, and applications, with a focus on its role in the development of pharmaceuticals and agrochemicals.[2][3][4][5] For professionals in drug discovery and chemical development, a thorough understanding of this intermediate's potential is crucial for designing efficient and innovative synthetic routes.[1][6]

Physicochemical and Spectroscopic Data

This compound is a colorless to pale yellow liquid with a characteristic aromatic or fruity odor.[2][3][7] It is soluble in common organic solvents like ethanol, ether, and acetone, but has limited solubility in water.[2][3][7] The compound's key physical and chemical properties are summarized below for quick reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2459-07-6 | [1][3][4] |

| Molecular Formula | C₇H₇NO₂ | [2][3][4] |

| Molecular Weight | 137.14 g/mol | [1][2][4] |

| Appearance | Colorless to pale yellow liquid | [1][3][8] |

| Melting Point | 8-10 °C; 19 °C | [4][9] |

| Boiling Point | 95 °C @ 1 mmHg; 225-228 °C | [1][8][9] |

| Density | 1.137 g/mL at 25 °C | [8][9] |

| Refractive Index (n²⁰/D) | 1.521 | [8][9] |

| pKa | 2.21 (+1) at 25 °C | [3][9] |

| Water Solubility | Slightly soluble | [3][8][9] |

| InChI Key | NMMIHXMBOZYNET-UHFFFAOYSA-N | [3][10] |

| Canonical SMILES | COC(=O)C1=CC=CC=N1 | [3][10] |

Spectroscopic data is critical for the identification and characterization of this compound. Key spectral information is available from various public databases.

Table 2: Spectroscopic Data References for this compound

| Spectroscopic Technique | Availability |

| ¹H NMR | Available[11] |

| ¹³C NMR | Available[12] |

| Mass Spectrometry (MS) | Available[13] |

| Infrared (IR) | Available[11] |

Synthesis of this compound

The most common and industrially scalable method for synthesizing this compound is the Fischer esterification of picolinic acid with methanol, using a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.[3][5] The reaction is typically performed under reflux to drive the equilibrium towards the formation of the ester product.[3]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Fischer Esterification of Picolinic Acid

This protocol is based on established esterification procedures for pyridine derivatives.[14]

-

Reagents and Equipment:

-

Picolinic acid (1.0 eq)

-

Methanol (excess, serves as solvent and reagent)

-

Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 0.05 eq)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Rotary evaporator

-

-

Procedure:

-

Dissolve picolinic acid in an excess of methanol within the round-bottom flask.

-

Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Heat the mixture to reflux and maintain for several hours (typically 4-12 hours). Monitor the reaction progress using Thin-Layer Chromatography (TLC).[14]

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.[14]

-

Dissolve the residue in ethyl acetate and carefully wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Repeat until effervescence ceases.

-

Wash the organic layer with brine, then dry it over anhydrous sodium sulfate.[14]

-

Filter the drying agent and concentrate the organic layer under reduced pressure to yield the crude this compound.

-

The crude product can be purified further by vacuum distillation or column chromatography if necessary.

-

Core Reactivity and Key Transformations

This compound's utility stems from the reactivity of both its ester functional group and the pyridine ring. This dual reactivity allows for a wide range of synthetic transformations, positioning it as a versatile intermediate.[3]

Caption: Key reaction pathways involving this compound.

Ester Group Manipulations

The ester moiety is readily transformed into other functional groups.

-

Hydrolysis: The ester can be hydrolyzed back to picolinic acid under acidic or basic conditions.[2]

-

Transesterification: Reaction with a different alcohol in the presence of a catalyst can yield various other picolinate esters.[2]

-

Amidation: Direct reaction with amines can form a wide range of picolinamides, which are common scaffolds in bioactive molecules.

Experimental Protocol: Amidation of this compound

This protocol describes the conversion of the methyl ester to an amide, a crucial step in synthesizing many pharmaceutical intermediates. This process typically involves hydrolysis followed by amide coupling.[15]

-

Part A: Hydrolysis to Picolinic Acid

-

Dissolve this compound (1.0 eq) in a mixture of aqueous lithium hydroxide (or NaOH) and a co-solvent like THF or methanol.

-

Stir at room temperature until TLC or LC-MS indicates complete consumption of the starting material.

-

Acidify the reaction mixture with aqueous HCl to a pH of ~3-4 to precipitate the picolinic acid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

-

Part B: Amide Coupling

-

Reagents and Equipment: Picolinic acid (from Part A, 1.0 eq), desired amine (1.1 eq), coupling agent (e.g., HATU, 1.2 eq), organic base (e.g., DIPEA, 2.0 eq), anhydrous DMF, ethyl acetate, saturated NaHCO₃, brine, anhydrous Na₂SO₄.[15]

-

Procedure:

-

Dissolve the picolinic acid in anhydrous DMF.

-

Add the coupling agent (HATU) and the base (DIPEA), and stir at room temperature for 10-15 minutes.[15]

-

Add the desired amine to the reaction mixture.[15]

-

Continue stirring at room temperature until the reaction is complete as monitored by TLC.[15]

-

Pour the reaction mixture into water and perform an aqueous workup by extracting with ethyl acetate (3x).[15]

-

Combine the organic layers, wash with saturated NaHCO₃ solution and then brine.[15]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[15]

-

Purify the crude product by silica gel column chromatography to obtain the desired picolinamide.[15]

-

-

Pyridine Ring Functionalization

The pyridine ring in this compound can undergo various transformations, including nucleophilic substitution and cross-coupling reactions, which are essential for building molecular complexity.

-

Cross-Coupling Reactions: While the parent picolinic acid is more commonly used in decarboxylative cross-coupling reactions to form C-C bonds with aryl halides, derivatives of this compound are key substrates in modern catalysis.[16] Nickel-catalyzed reductive cross-coupling reactions, for instance, utilize picolinamide ligands (derived from this compound) to couple aryl bromides with alkyl bromides, forming valuable motifs like arylcyclopropanes.[17]

Applications in the Synthesis of Bioactive Molecules

This compound is a vital intermediate in the synthesis of a wide array of commercially important molecules.[3][8][9][18]

-

Pharmaceuticals: It serves as a precursor for a multitude of Active Pharmaceutical Ingredients (APIs), including antiviral agents and drugs targeting the central nervous system (CNS).[1][4] Its structure is a key component in compounds with potential neuroprotective and antioxidant properties.[2] It is also used in the synthesis of intermediates for drugs like Elagolix.[19]

-

Agrochemicals: The picolinate scaffold is present in many herbicides and pesticides.[2][3][4] Picolinic acid and its derivatives are known synthetic auxin herbicides, and this compound serves as a template for designing new, more potent crop protection chemicals.[5][20]

-

Ligand Synthesis: The pyridine nitrogen and the carbonyl oxygen of the ester group make this compound an effective bidentate ligand precursor for coordination chemistry, which has applications in catalysis.[3][4]

Caption: Application areas of this compound in chemical synthesis.

Safety and Handling

This compound should be handled with care in a well-ventilated area. It may cause irritation to the skin, eyes, and respiratory system.[3][7] Appropriate personal protective equipment (PPE), including gloves and safety glasses, is recommended when working with this chemical.[3] It should be stored at ambient or refrigerated temperatures (2-8°C) under an inert atmosphere.[4][9]

Conclusion

This compound is a high-value, versatile chemical intermediate with broad applications across the pharmaceutical, agrochemical, and fine chemical industries.[2][5] Its robust synthesis and the dual reactivity of its ester and pyridine moieties provide chemists with a powerful tool for constructing complex molecular architectures. The detailed protocols and data presented in this guide underscore its importance and provide a practical framework for its use in research and development settings. As the demand for novel bioactive compounds grows, the strategic application of foundational building blocks like this compound will continue to be a critical driver of innovation.

References

- 1. nbinno.com [nbinno.com]

- 2. Buy this compound | 2459-07-6 [smolecule.com]

- 3. Page loading... [wap.guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. innospk.com [innospk.com]

- 6. nbinno.com [nbinno.com]

- 7. CAS 2459-07-6: 2-Pyridinecarboxylic acid, methyl ester [cymitquimica.com]

- 8. This compound | 2459-07-6 [chemicalbook.com]

- 9. Cas 2459-07-6,this compound | lookchem [lookchem.com]

- 10. 2-Carbomethoxypyridine | C7H7NO2 | CID 75569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound(2459-07-6) 1H NMR spectrum [chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. mzCloud – this compound [mzcloud.org]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Arylation of 2-substituted pyridines via Pd-catalyzed decarboxylative cross-coupling reactions of 2-picolinic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 17. Picolinamide Ligands: Nickel-Catalyzed Reductive Cross-Coupling of Aryl Bromides with Bromocyclopropane and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound | TargetMol [targetmol.com]

- 19. US10633341B2 - Picolinic acid derivatives and their use as intermediates - Google Patents [patents.google.com]

- 20. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Neuroprotective Effects of Methyl Picolinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl picolinate, the methyl ester of picolinic acid, is a compound of growing interest for its potential neuroprotective properties. While direct research on this compound is in its nascent stages, a compelling case for its therapeutic potential can be constructed from the well-documented neuroprotective effects of its parent compound, picolinic acid, and related molecules such as chromium picolinate. This technical guide provides a comprehensive overview of the hypothesized neuroprotective mechanisms of this compound, detailed experimental protocols to investigate these effects, and a summary of relevant data from related compounds. The proposed mechanisms of action include the modulation of the kynurenine pathway to counteract excitotoxicity, anti-inflammatory effects through the inhibition of pro-inflammatory signaling pathways, and the potential modulation of cyclic AMP (cAMP) signaling through phosphodiesterase 4 (PDE4) inhibition.

Introduction

Neurodegenerative diseases, characterized by the progressive loss of structure and function of neurons, present a significant and growing challenge to public health. The pathological processes underlying these disorders are complex and multifactorial, involving excitotoxicity, oxidative stress, and chronic neuroinflammation. Consequently, there is a critical need for the development of novel therapeutic agents that can target these interconnected pathways.

This compound emerges as a promising candidate for neuroprotection based on several lines of indirect evidence. Its parent compound, picolinic acid, is an endogenous metabolite of the kynurenine pathway and has been shown to possess neuroprotective properties.[1][2] Furthermore, chromium picolinate, a nutritional supplement, has demonstrated neuroprotective effects in various studies. A key piece of evidence suggesting a direct role for the this compound moiety comes from patent literature describing substituted pyridine compounds containing this compound as potent phosphodiesterase 4 (PDE4) inhibitors with applications in treating neurological disorders.

This guide will synthesize the available evidence to propose potential neuroprotective mechanisms of this compound, provide detailed methodologies for its investigation, and present quantitative data from related compounds to serve as a benchmark for future studies.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for its evaluation as a potential CNS therapeutic.

| Property | Value | Source |

| CAS Number | 2459-07-6 | [3] |

| Molecular Formula | C₇H₇NO₂ | [3] |

| Molecular Weight | 137.14 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid or white crystalline powder | [3] |

| Boiling Point | 95 °C at 1 mmHg | [3] |

| Melting Point | 19 °C | [3] |

| Density | 1.137 g/mL at 25 °C | [3] |

| Water Solubility | Slightly soluble | |

| logP (predicted) | 0.98 | [1] |

Note: The blood-brain barrier (BBB) permeability of this compound has not been experimentally determined and is a critical area for future investigation.

Hypothesized Neuroprotective Mechanisms of Action

Based on the activities of related compounds, several plausible mechanisms for the neuroprotective effects of this compound can be proposed.

Modulation of the Kynurenine Pathway and Anti-Excitotoxicity

The kynurenine pathway is the primary metabolic route for tryptophan and produces several neuroactive compounds.[1] One of these, quinolinic acid, is an NMDA receptor agonist and a known excitotoxin implicated in neurodegenerative conditions.[4] Picolinic acid, also a product of this pathway, has been shown to antagonize quinolinic acid-induced neurotoxicity.[5] While the exact mechanism of this antagonism is not fully elucidated, it is hypothesized to involve the chelation of zinc, a modulator of NMDA receptor activity.[4]

Proposed Mechanism: this compound, as a derivative of picolinic acid, may be hydrolyzed in vivo to picolinic acid, thereby exerting neuroprotective effects by mitigating quinolinic acid-induced excitotoxicity.

Kynurenine pathway and hypothesized site of action for this compound.

Anti-Inflammatory Effects via NF-κB and Nrf2/HO-1 Pathways

Neuroinflammation, mediated by activated microglia and astrocytes, is a hallmark of many neurodegenerative diseases. Studies on chromium picolinate have demonstrated its ability to suppress inflammatory responses. Specifically, chromium picolinate has been shown to decrease the levels of the pro-inflammatory transcription factor NF-κB and increase the levels of the antioxidant and anti-inflammatory Nrf2/HO-1 pathway in the brain of diabetic rats.[6]

Proposed Mechanism: this compound may contribute to anti-inflammatory effects by inhibiting the NF-κB signaling pathway and activating the Nrf2/HO-1 antioxidant response pathway, thus reducing the production of pro-inflammatory mediators and oxidative stress in the brain.

Hypothesized anti-inflammatory signaling pathways of this compound.

Modulation of cAMP Signaling via Phosphodiesterase 4 (PDE4) Inhibition

The cyclic AMP (cAMP) signaling pathway is crucial for neuronal survival, synaptic plasticity, and memory formation. Phosphodiesterases (PDEs) are enzymes that degrade cAMP, and their inhibition can lead to elevated cAMP levels, which in turn activates downstream neuroprotective pathways such as the PKA-CREB pathway. Patent literature has described substituted pyridine compounds containing a this compound moiety as potent PDE4 inhibitors for the treatment of neurological disorders.

Proposed Mechanism: this compound, or compounds derived from it, may act as a PDE4 inhibitor, leading to an increase in intracellular cAMP levels. This would, in turn, activate PKA and CREB, promoting the expression of genes involved in neuronal survival and plasticity, and ultimately conferring neuroprotection.

Hypothesized PDE4 inhibition and downstream cAMP signaling by a this compound-containing compound.

Quantitative Data from Related Compounds

Direct quantitative data on the neuroprotective effects of this compound is not yet available in the public domain. The following tables summarize data from studies on picolinic acid and chromium picolinate to provide a reference for future investigations into this compound.

Table 1: Neuroprotective Effects of Picolinic Acid

| Experimental Model | Toxin | Measured Effect | Effective Concentration | Source |

| Rat striatum (in vivo) | Quinolinic acid (6 nmol/h) | Attenuated depletion of NADPH diaphorase neurons | 18 nmol/h | [5] |

| Rat nucleus basalis magnocellularis (in vivo) | Quinolinic acid | Protection of cholinergic neurons | Not specified | [5] |

Table 2: Neuroprotective Effects of Chromium Picolinate

| Experimental Model | Condition | Measured Effect | Dosage | Source |

| Diabetic rat brain (in vivo) | Streptozotocin-induced diabetes | Decreased NF-κB and 4-HNE protein adducts; Increased IκBα and Nrf2 | 8 µg elemental Cr/day | [6] |

| High-fat diet-fed rats (in vivo) | High-fat diet-induced oxidative stress | Decreased CRP, TNF-α, and MDA; Increased Nrf2, HO-1, ERK, and PKB | Not specified | [7] |

| Older adults with cognitive decline (human clinical trial) | Age-related cognitive decline | Reduced semantic interference on memory tasks; Increased activation in specific brain regions (fMRI) | 1000 mcg chromium picolinate/day | [8] |

Detailed Experimental Protocols

To facilitate the investigation of the potential neuroprotective effects of this compound, this section provides detailed protocols for key in vitro assays.

Assessment of Neuronal Viability (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Workflow for the MTT cell viability assay.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y, PC12) or primary neurons

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Cell culture medium

-

Solubilizing solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed neuronal cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound, with and without a neurotoxic stimulus (e.g., MPP+, rotenone, quinolinic acid). Include appropriate vehicle controls.

-

Incubation: Incubate the cells for a predetermined period (e.g., 24 or 48 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilizing solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the viability of the untreated control cells.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay quantifies the levels of intracellular ROS, a key indicator of oxidative stress.

Workflow for intracellular ROS detection.

Materials:

-

Neuronal cell line or primary neurons

-

96-well black, clear-bottom cell culture plates

-

2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) or other suitable ROS-sensitive fluorescent probe

-

Hank's Balanced Salt Solution (HBSS) or other suitable buffer

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well black, clear-bottom plate.

-

Treatment: Treat cells with this compound and an oxidative stressor (e.g., H₂O₂, rotenone).

-

Dye Loading: After treatment, wash the cells with HBSS and incubate with H2DCFDA (typically 10 µM) for 30-60 minutes at 37°C in the dark.

-

Fluorescence Measurement: Wash the cells again to remove excess dye and measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission for DCF).

-

Data Analysis: Normalize the fluorescence intensity to the control and express the results as a percentage of ROS production relative to the stressor-only group.

Western Blot Analysis of Signaling Pathways (e.g., NF-κB and MAPK)

This technique is used to detect and quantify specific proteins in a sample, allowing for the assessment of the activation state of signaling pathways.

References

- 1. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The physiological action of picolinic Acid in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cas 2459-07-6,this compound | lookchem [lookchem.com]

- 4. Excitotoxicity of quinolinic acid: modulation by endogenous antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Picolinic acid protects against quinolinic acid-induced depletion of NADPH diaphorase containing neurons in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A novel nutritional supplement containing chromium picolinate, phosphatidylserine, docosahexaenoic acid, and boron activates the antioxidant pathway Nrf2/HO-1 and protects the brain against oxidative stress in high-fat-fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Improved cognitive-cerebral function in older adults with chromium supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]

Antioxidant Properties of Methyl Picolinate Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl picolinate, the methyl ester of picolinic acid, is a pyridine derivative with a range of biological activities. Picolinic acid and its derivatives are known to play roles in various physiological processes, and there is growing interest in their potential as therapeutic agents. One area of significant interest is their antioxidant activity. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.

This technical guide provides an in-depth overview of the antioxidant properties of this compound and its related compounds. It summarizes the current, albeit limited, understanding of their antioxidant capacity, details the experimental protocols for assessing these properties, and explores potential mechanisms of action, including the modulation of key cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antioxidant-based therapeutics.

Quantitative Antioxidant Data

While direct experimental data on the antioxidant activity of this compound is not extensively available in the public domain, studies on related picolinic acid derivatives provide valuable insights. A Quantitative Structure-Activity Relationship (QSAR) study on dipicolinic acid derivatives has identified key structural features that contribute to high antioxidant activity. These include a low number of double bonds, the absence of tertiary nitrogen atoms, a higher number of hydrogen bond donors, enhanced molecular polarity, and a symmetrical moiety[1][2].

The antioxidant activities for a series of 43 heterocyclic and Schiff base dipicolinic acid derivatives were evaluated based on their % scavenging activity on the DPPH radical, with ascorbic acid used as a standard. The activity is expressed as log %DPPH.[2]

| Compound/Derivative | R Group | log %DPPH |

| Dipicolinic Acid Derivatives | ||

| 1 | H | 1.061 |

| 2 | CH3 | 1.583 |

| 3 | C2H5 | 1.566 |

| 4 | C3H7 | 1.68 |

| 5 | C4H9 | 1.688 |

| 6 | Phenyl | 1.936 |

| 7 | 4-chlorophenyl | 0.301 |

| 8 | 4-bromophenyl | 0.114 |

| 9 | 4-iodophenyl | 0.996 |

| 10 | 4-fluorophenyl | 0.362 |

| 11 | 4-hydroxyphenyl | 1.134 |

| 12 | 4-methoxyphenyl | 1.1 |

| 13 | 4-nitrophenyl | 1.487 |

| 14 | 2-hydroxyphenyl | 1.401 |

| 15 | 2-methoxyphenyl | 1.504 |

| 16 | 2-nitrophenyl | 1.49 |

Table 1: Antioxidant activities of selected dipicolinic acid derivatives from a QSAR study, expressed as the logarithm of the percentage of DPPH radical scavenging activity. Higher log %DPPH values indicate more potent antioxidant activity. Data sourced from a study on 43 dipicolinic acid derivatives.[2]

Experimental Protocols for In Vitro Antioxidant Assays

The following are detailed methodologies for common in vitro antioxidant assays that can be employed to quantify the antioxidant potential of this compound and its derivatives.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.[3]

Methodology:

-

Reagents:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (or Ethanol)

-

Test compound (this compound or its derivatives)

-

Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)

-

-

Procedure:

-

Prepare a stock solution of DPPH in methanol (typically 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.

-

Prepare various concentrations of the test compound and the positive control in methanol.

-

In a 96-well microplate, add a specific volume of the test compound or standard to a defined volume of the DPPH solution. A typical ratio is 1:2 (e.g., 100 µL sample and 100 µL DPPH).

-

Include a blank control containing only methanol and the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample. The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the stable blue-green ABTS radical cation (ABTS•+). The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance, which is measured spectrophotometrically.[4][5]

Methodology:

-

Reagents:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt)

-

Potassium persulfate

-

Methanol (or Ethanol)

-

Test compound (this compound or its derivatives)

-

Positive control (e.g., Trolox)

-

-

Procedure:

-

Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution.

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This solution is the ABTS•+ stock solution.

-

Dilute the ABTS•+ stock solution with methanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare various concentrations of the test compound and the positive control in methanol.

-

In a 96-well microplate, add a small volume of the test compound or standard to a larger volume of the diluted ABTS•+ solution (e.g., 10 µL sample and 190 µL ABTS•+ solution).

-

Incubate the plate at room temperature for a specific time (typically 6 minutes).

-

Measure the absorbance of each well at 734 nm.

-

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined from the concentration-inhibition curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The increase in absorbance at 593 nm is proportional to the antioxidant capacity of the sample.[6][7]

Methodology:

-

Reagents:

-

Acetate buffer (300 mM, pH 3.6)

-

TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM)

-

Test compound (this compound or its derivatives)

-

Standard (e.g., FeSO₄·7H₂O or Trolox)

-

-

Procedure:

-

Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

-

Warm the FRAP reagent to 37°C before use.

-

Prepare various concentrations of the test compound and a standard solution.

-

In a 96-well microplate, add a small volume of the test compound or standard to a larger volume of the FRAP reagent (e.g., 20 µL sample and 180 µL FRAP reagent).

-

Incubate the plate at 37°C for a specific time (typically 4-30 minutes).

-

Measure the absorbance at 593 nm.

-

-

Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with that of a standard curve prepared using a known concentration of Fe²⁺ or Trolox. The results are typically expressed as Fe²⁺ equivalents (µM) or Trolox equivalents (µM).

Potential Mechanism of Antioxidant Action: The Keap1-Nrf2 Signaling Pathway

A plausible mechanism for the antioxidant activity of this compound and its derivatives at the cellular level involves the activation of the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a master regulator of the cellular antioxidant response.[8][9][10][11]

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.[11] Upon exposure to oxidative or electrophilic stress, or by the action of certain small molecules, specific cysteine residues in Keap1 are modified. This modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction and inhibiting Nrf2 degradation.[9][10]

Stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous target genes.[8] This binding initiates the transcription of a battery of cytoprotective genes, including those encoding antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione synthesis.[8]

While direct evidence for the activation of the Keap1-Nrf2 pathway by this compound is currently lacking, the chemical structure of picolinic acid derivatives, which includes a nitrogen-containing heterocyclic ring, is found in some known Nrf2 activators.[8] Therefore, it is hypothesized that this compound or its metabolites could act as Nrf2 activators, thereby enhancing the endogenous antioxidant defenses of the cell.

Caption: Proposed mechanism of antioxidant action for this compound via the Keap1-Nrf2 signaling pathway.

Experimental Workflow for Assessing Antioxidant Properties

A systematic approach is recommended to comprehensively evaluate the antioxidant properties of this compound and its derivatives.

Caption: A logical workflow for the comprehensive evaluation of the antioxidant properties of this compound compounds.

Conclusion

This compound and its derivatives represent a promising class of compounds with potential antioxidant properties. While direct quantitative data for this compound remains to be established, the information available for related structures, coupled with a strong theoretical basis for its mechanism of action via the Keap1-Nrf2 pathway, warrants further investigation. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to systematically evaluate the antioxidant capacity of these compounds. Such studies are crucial for unlocking their therapeutic potential in the prevention and treatment of oxidative stress-related diseases. Future research should focus on generating empirical data for this compound and its analogues to validate the proposed mechanisms and to guide the development of novel, effective antioxidant agents.

References